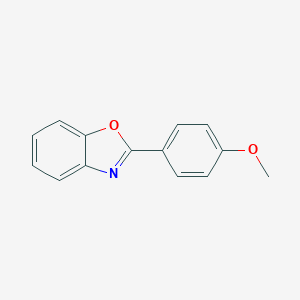

2-(4-Methoxyphenyl)-1,3-benzoxazole

Descripción

Significance of the Benzoxazole (B165842) Heterocyclic System

The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a vital pharmacophore in medicinal chemistry. globalresearchonline.netresearchgate.net Its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows it to interact with biological macromolecules. researchgate.netjocpr.com This has led to the development of a vast number of benzoxazole derivatives with a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. globalresearchonline.netresearchgate.netresearchgate.netwisdomlib.org Beyond medicine, benzoxazoles are also utilized in materials science for applications such as optical brighteners and dye lasers, owing to their fluorescent properties and stability. globalresearchonline.net

Research Trajectories for 2-(4-Methoxyphenyl)-1,3-benzoxazole and its Derivatives

Research on this compound and its derivatives is actively exploring their potential in both medicinal chemistry and materials science. In the medical field, studies are focused on their anticancer and antimicrobial activities. mdpi.comnih.gov For instance, derivatives of this compound have shown promising results against various cancer cell lines and bacterial strains. mdpi.com In materials science, the focus is on the photophysical properties of these compounds, particularly their fluorescence, which makes them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govmdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPOAMGKAJWGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333119 | |

| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-34-6 | |

| Record name | 2-(4-Methoxyphenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 4 Methoxyphenyl 1,3 Benzoxazole and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing 2-(4-methoxyphenyl)-1,3-benzoxazole have long been the foundation of benzoxazole (B165842) chemistry, primarily relying on condensation and cyclization reactions.

Condensation Reactions with o-aminophenol and Aromatic Aldehydes or Carboxylic Acids

The most common and direct route to 2-arylbenzoxazoles involves the condensation of o-aminophenol with aromatic aldehydes or carboxylic acids. rsc.org This approach typically requires acid catalysis and often harsh reaction conditions, such as high temperatures. globalresearchonline.net

When o-aminophenol reacts with 4-methoxybenzaldehyde (B44291), a Schiff base intermediate is formed, which then undergoes cyclization to yield this compound. nih.gov Similarly, the reaction of o-aminophenol with 4-methoxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) also produces the desired benzoxazole. ijpbs.com While effective, these methods can suffer from drawbacks such as the use of corrosive acids, high reaction temperatures, and the generation of significant waste. ajchem-a.com

For instance, the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole, a related benzazole, has been achieved by reacting o-phenylenediamine (B120857) with 4-methoxybenzaldehyde in ethanol (B145695). researchgate.net This highlights the general utility of the condensation approach for various benzazole derivatives.

Table 1: Conventional Synthesis of 2-Arylbenzoxazoles

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| o-aminophenol | 4-methoxybenzaldehyde | Acid catalysis, heat | This compound | rsc.org |

| o-aminophenol | 4-methoxybenzoic acid | Polyphosphoric acid (PPA) | This compound | ijpbs.com |

| o-phenylenediamine | 4-methoxybenzaldehyde | Ethanol | 2-(4-Methoxyphenyl)-1H-benzimidazole | researchgate.net |

Oxidative Cyclization Pathways

An alternative conventional strategy is the oxidative cyclization of phenolic Schiff bases. This two-step process begins with the formation of a Schiff base from o-aminophenol and an aromatic aldehyde, which is then cyclized in the presence of an oxidizing agent. globalresearchonline.net Various oxidants have been employed for this transformation, including lead tetraacetate and manganese(III) acetate. globalresearchonline.net More recently, methods utilizing molecular iodine or potassium ferrocyanide have been developed. rsc.orgresearchgate.net

Another approach involves the direct oxidative cyclization of catechols with primary amines. researchgate.net These methods, while avoiding the pre-formation of the Schiff base, still often require stoichiometric amounts of oxidants, which can be a drawback from an environmental and atom-economy perspective.

Advanced and Sustainable Synthetic Strategies

In response to the limitations of conventional methods, significant research has focused on developing more efficient, environmentally friendly, and sustainable synthetic routes using various catalysts.

Catalytic Synthesis using Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H)

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) has emerged as a highly efficient, reusable, and eco-friendly catalyst for the synthesis of 2-arylbenzoxazoles. ajol.infojpsbr.org This heterogeneous catalyst facilitates the one-pot condensation of o-aminophenol with aromatic aldehydes in ethanol at room temperature, offering excellent yields. jpsbr.org The use of PEG-SO₃H presents several advantages, including mild reaction conditions, simple workup procedures, high product purity, short reaction times, and the ability to recycle the catalyst multiple times without a significant loss of activity. jpsbr.orgresearchgate.net

The synthesis of various benzoxazole derivatives has been successfully demonstrated using this catalyst, highlighting its broad substrate scope. arabjchem.orgresearchgate.net For example, the reaction of 2-aminophenol (B121084) with 2-methoxybenzoic acid using PEG-SO₃H yields 2-(2-methoxyphenyl)-1,3-benzoxazole. scielo.org.za

Table 2: PEG-SO₃H Catalyzed Synthesis of Benzoxazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

| o-aminophenol | Aromatic Aldehydes | PEG-SO₃H (5% w/w) | Ethanol | Room Temp. | Excellent | jpsbr.org |

| 2-amino phenol | 2-methoxy benzoic acid | PEG-SO₃H | - | - | - | scielo.org.za |

| 2-amino phenol | 4-bromo benzoic acid | PEG-SO₃H | - | - | - | scielo.org.za |

| 2-amino phenol | 4-cyano benzoic acid | PEG-SO₃H | - | - | - | scielo.org.za |

Catalytic Synthesis using Zinc(II) Oxide Nanoparticles (ZnO NP)

Zinc(II) oxide nanoparticles (ZnO NP) have been established as a green and efficient heterogeneous catalyst for the synthesis of 2-aryl-1,3-benzoxazoles. researchgate.net This method involves the reaction of o-aminophenol with various aromatic aldehydes at room temperature. mdpi.com The use of ZnO nanoparticles offers rapid reaction times (often less than 8 minutes) and produces excellent yields of the desired products (over 90%). researchgate.net

A significant advantage of this methodology is the reusability of the catalyst; ZnO nanoparticles can be recovered and reused for up to eight cycles without a noticeable decrease in catalytic activity. researchgate.net The mechanism is believed to involve the activation of the reactants on the surface of the nanoparticles. researchgate.net This approach aligns with the principles of green chemistry by providing a mild, neutral reaction environment and a recyclable catalyst. researchgate.net

Table 3: ZnO Nanoparticle Catalyzed Synthesis of 2-Aryl-1,3-benzoxazoles

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Reaction Time | Yield | Reference |

| o-aminophenol | Aromatic Aldehydes | ZnO Nanoparticles | Room Temp. | < 8 min | > 90% | researchgate.net |

Catalytic Synthesis using Bio-Extracts (e.g., Amla Fruit Extract)

A particularly innovative and green approach to benzoxazole synthesis utilizes bio-extracts, such as amla fruit (Phyllanthus emblica) extract, as a natural and biodegradable catalyst. bohrium.comresearchgate.net This method facilitates the one-pot reaction of o-aminophenol with substituted aryl aldehydes, either at room temperature or under microwave irradiation. researchgate.net

Amla fruit extract is rich in ascorbic acid and other phenolic compounds, which are thought to provide the acidic environment necessary to catalyze the condensation reaction. researchgate.net This biocatalyst is inexpensive, non-volatile, and environmentally benign. bohrium.com The use of amla fruit extract has been shown to produce excellent yields of 2-aryl-1,3-benzoxazole derivatives in a short amount of time with a simple work-up procedure. bohrium.comresearchgate.net This methodology represents a significant step towards truly sustainable chemical synthesis. orientjchem.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a pivotal technology for accelerating chemical reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased product yields, and enhanced purity. This technique has been successfully applied to the synthesis of this compound and its derivatives, demonstrating its efficiency and utility in heterocyclic chemistry.

A notable approach involves the condensation of 2-aminophenols with aromatic aldehydes. For instance, the synthesis of 2,5-disubstituted benzoxazole derivatives has been achieved in good yields (67-90%) by the microwave-assisted reaction of 2-amino-4-methylphenol (B1222752) and various aromatic aldehydes using iodine as an oxidant under solvent-free conditions. scienceandtechnology.com.vn This method highlights the potential for rapid and efficient synthesis without the need for traditional solvents. scienceandtechnology.com.vn In another study, a range of 2-arylbenzoxazoles were prepared through the cyclocondensation of 2-aminophenols and aldehydes under microwave irradiation, catalyzed by potassium cyanide, showcasing the versatility of this method for creating a library of compounds. researchgate.net

The efficiency of microwave assistance is further demonstrated in the synthesis of hybrid molecules. For example, 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, which share a similar structural motif, were synthesized in a three-component reaction under microwave irradiation for just 15 minutes, yielding the desired product in 80% yield. nih.gov This is a significant improvement over conventional heating methods, which failed to produce the product even after 24 hours. nih.gov

Furthermore, Lawesson's reagent has been effectively used as a promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol, accommodating a variety of aromatic, heteroaromatic, and aliphatic carboxylic acids with good yields. organic-chemistry.org The use of a Hf-BTC dual acidic catalyst under microwave irradiation and solvent-free conditions for the reaction of 2-aminophenol with benzoyl chloride also provides a viable route to 2-phenyl benzoxazole derivatives. nih.gov

These examples underscore the power of microwave-assisted synthesis in providing rapid, efficient, and often more environmentally friendly routes to this compound and related compounds.

Table 1: Examples of Microwave-Assisted Synthesis of Benzoxazole Derivatives

| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Amino-4-methylphenol, Aromatic aldehydes | I₂ | Solvent-free | Microwave irradiation | 2,5-Disubstituted benzoxazoles | 67-90 | scienceandtechnology.com.vn |

| 2-Aminophenol, Aromatic aldehydes | KCN | - | Microwave irradiation | 2-Arylbenzoxazoles | - | researchgate.net |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde, 1,2-Diaminobenzene, Phenylazide | CuSO₄·5H₂O, D-glucose | THF/H₂O (2:1) | Microwave irradiation, 15 min | 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole | 80 | nih.gov |

| 2-Aminophenol, Carboxylic acids | Lawesson's reagent | Solvent-free | Microwave irradiation | 2-Substituted benzoxazoles | Good | organic-chemistry.org |

| 2-Aminophenol, Benzoyl chloride | Hf-BTC | Solvent-free | Microwave irradiation, 120 °C, 15 min | 2-Phenyl benzoxazole derivatives | 30-85 | nih.gov |

| 2-Aminophenol, Carbodiimides | ZnCl₂ | Isopropanol | Microwave irradiation, 80 °C, 30 min | 2-Substituted benzoxazole | 90-94 | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been recognized as an effective method for promoting chemical reactions, a field known as sonochemistry. This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with high temperatures and pressures, thereby accelerating reaction rates. This approach has been successfully employed in the synthesis of benzoxazole derivatives, offering advantages such as shorter reaction times, milder conditions, and improved yields compared to conventional methods.

One study demonstrated the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives through a cyclocondensation reaction that was effectively promoted by ultrasound. nih.gov The application of ultrasound in this context provides a sustainable and efficient alternative to traditional heating. nih.gov For instance, the synthesis of certain heterocyclic compounds under ultrasound irradiation was completed in just 2 hours, a significant reduction from the 20-28 hours required by conventional stirring at room temperature or 8-10 hours by refluxing. sciforum.net

The benefits of sonochemistry are also evident in the synthesis of 1,4-disubstituted 1,2,3-triazoles tethered to a benzothiazole (B30560) nucleus, a structurally related heterocyclic system. The use of ultrasound in a 1,3-dipolar cycloaddition reaction led to a significant reduction in reaction times (3-6 hours) compared to conventional methods, while achieving comparable or even higher yields. nih.gov Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides was accomplished in 1 hour with yields of 89-92% under ultrasound, showcasing the efficiency of this green chemistry tool. nih.gov

These findings highlight the potential of ultrasound-assisted synthesis as a rapid, efficient, and environmentally friendly methodology for the preparation of this compound and its analogs. The ability to conduct reactions at ambient temperature and in shorter time frames makes it an attractive strategy in modern organic synthesis.

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Cyclo-condensation of Schiff's bases | Ultrasound | 2 hours | Good | sciforum.net |

| Conventional (Stirring) | 20-28 hours | - | sciforum.net | |

| Conventional (Refluxing) | 8-10 hours | - | sciforum.net | |

| 1,3-Dipolar cycloaddition | Ultrasound | 3-6 hours | Comparable to conventional | nih.gov |

| Synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides | Ultrasound | 1 hour | 89-92 | nih.gov |

Mechanochemical Synthesis

Mechanochemical synthesis, which involves inducing chemical reactions through mechanical force, such as grinding or milling, presents a solvent-free and often more environmentally friendly alternative to traditional solution-phase chemistry. This technique has been effectively applied to the synthesis of benzoxazole derivatives.

Research has shown that 2-(3,4-disubstituted phenyl)benzoxazole derivatives can be synthesized using mechanochemical methods. nih.gov This approach avoids the use of bulk solvents, thereby reducing waste and potential environmental impact. A study on the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles, which are structurally related to benzoxazoles, demonstrated the efficacy of a simple mortar-and-pestle grinding method. rsc.org This catalyst-free mechanochemical agitation was sufficient to drive the condensation and subsequent cyclization, resulting in high yields, short reaction times, and a cleaner reaction profile without the need for a complex work-up procedure. rsc.org

Table 3: Features of Mechanochemical Synthesis for Benzazole Derivatives

| Feature | Description | Reference |

| Method | Mortar-and-pestle grinding | rsc.orgumich.edu |

| Catalyst | Often catalyst-free | rsc.org |

| Solvent | Solvent-free | nih.govrsc.orgumich.edu |

| Reaction Time | Short | rsc.org |

| Yield | High | rsc.org |

| Work-up | Simplified or absent | rsc.org |

| Environmental Impact | Reduced waste, aligns with green chemistry | nih.govrsc.orgumich.edu |

One-Pot Reaction Strategies

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, is highly valued in organic synthesis for its efficiency, reduced waste, and operational simplicity. This approach has been widely explored for the synthesis of 2-arylbenzoxazoles, including derivatives like this compound.

A variety of catalytic systems have been developed to facilitate the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes. For example, hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) has been used as a catalyst under an oxygen atmosphere, affording excellent yields of up to 96%. nih.gov This reaction proceeds effectively in THF or even under solvent-free conditions. nih.gov Other catalysts, such as Dowex50W, have also been employed in aqueous media, providing a green and efficient method for producing a range of benzoxazole derivatives at 80°C. researchgate.net

The versatility of one-pot strategies is further demonstrated by the use of various reagents and conditions. A palladium-supported nanocatalyst has been utilized for the reaction between 2-aminophenol and aldehydes in DMF at 80°C, yielding a series of derivatives in high yields (83-95%). nih.gov Similarly, an Ag@TiO₂ nanocomposite has been shown to be an effective catalyst for the one-pot condensation of 2-aminophenol with various aromatic aldehydes in aqueous media. ijpbs.com

Furthermore, a sequential one-pot procedure involving an initial aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure, has been developed for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles. organic-chemistry.org These diverse examples highlight the robustness of one-pot strategies in providing efficient and often environmentally friendly pathways to 2-arylbenzoxazole scaffolds.

Table 4: Examples of One-Pot Synthesis of 2-Arylbenzoxazoles

| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

| 2-Aminophenol, Aldehydes | HAuCl₄·4H₂O | THF or Solvent-free | 40°C to 66°C, O₂ atmosphere | up to 96 | nih.gov |

| 2-Aminophenol, Aldehydes | Dowex50W | Aqueous media | 80°C | Moderate to high | researchgate.net |

| 2-Aminophenol, Aldehydes | Palladium-supported nanocatalyst | DMF | 80°C, 18 h | 83-95 | nih.gov |

| 2-Aminophenol, Aldehydes | Ag@TiO₂ nanocomposite | Aqueous media | - | Excellent | ijpbs.com |

| Aryl/Vinyl bromides, 2-Aminophenols | - | - | Aminocarbonylation followed by acid-mediated cyclization | Good | organic-chemistry.org |

Environmentally Benign and Solvent-Free Approaches

In recent years, the principles of green chemistry have increasingly guided the development of synthetic methodologies, emphasizing the reduction or elimination of hazardous substances. The synthesis of this compound and its derivatives has benefited from these efforts, with numerous environmentally benign and solvent-free approaches being reported.

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, and several methods for benzoxazole synthesis have adopted this approach. For instance, the microwave-assisted condensation of 2-aminophenol with aldehydes using iodine as an oxidant has been successfully carried out without a solvent, offering high yields and short reaction times. scienceandtechnology.com.vn Similarly, a protocol using a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been developed for the reaction of acyl chlorides with o-substituted aminoaromatics under solvent-free conditions, featuring high yields and a reusable catalyst. researchgate.net The simple grinding of reactants, a form of mechanochemical synthesis, followed by heating has also proven to be an effective one-pot, solvent-free method for preparing benzimidazole (B57391) derivatives, a strategy that is also applicable to benzoxazoles. umich.edu

The use of water as a reaction medium is another hallmark of green synthesis. An efficient one-step synthesis of benzoxazole-2-thiols has been described, involving the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, which is a metal- and ligand-free method. ijpbs.com

Furthermore, the use of sustainable energy sources like microwave irradiation and ultrasound, as detailed in sections 2.2.4 and 2.2.5, contributes to the environmental benignity of these syntheses by reducing energy consumption and reaction times. scienceandtechnology.com.vnnih.govsciforum.net These approaches, combined with the use of recyclable catalysts and solvent-free conditions, represent significant progress towards the sustainable production of this compound and related compounds.

Table 5: Environmentally Benign and Solvent-Free Synthesis Methods

| Method | Catalyst/Reagent | Conditions | Key Features | Reference |

| Microwave-assisted condensation | I₂ | Solvent-free, Microwave | Rapid, high yield | scienceandtechnology.com.vn |

| Condensation with acyl chlorides | NaHSO₄-SiO₂ | Solvent-free | Reusable catalyst, high yield | researchgate.net |

| Mechanochemical grinding | None (thermal) | Solvent-free, grinding then heating | High atom economy, simple | umich.edu |

| Cyclization with TMTD | None | Water | Metal/ligand-free, one-step | ijpbs.com |

| Ultrasound-assisted cyclization | - | Ultrasound | Reduced reaction time, mild conditions | sciforum.net |

Cyclodesulfurization Methodologies for N-Phenyl Benzoxazole Derivatives

Cyclodesulfurization reactions provide a valuable synthetic route to heterocyclic compounds by forming a new ring through the extrusion of a sulfur-containing group. This methodology has been applied to the synthesis of 2-substituted benzoxazoles, offering an alternative to more traditional condensation reactions.

One notable example is the use of elemental sulfur in combination with DABCO (1,4-diazabicyclo[2.2.2]octane) to promote the cyclization of styrenes with 2-nitrophenols, leading to the formation of 2-benzyl benzoxazoles. rsc.org This approach represents a divergent transformation of substituted nitroarenes to afford the desired benzoxazole products in moderate to good yields. rsc.org

Electrochemical Approaches

Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods by using electrical current to drive reactions, often avoiding the need for harsh reagents and reducing waste. This approach has been successfully applied to the synthesis of benzoxazole derivatives.

One method involves the one-pot electrochemical synthesis of 2-aminobenzoxazole (B146116) derivatives using acetic acid as the electrolyte. scilit.com This technique provides a straightforward route to these compounds under mild conditions. Another innovative electrochemical strategy utilizes a mobile phone charger as a power source, highlighting the potential for accessible and low-cost electrosynthesis. ijpbs.com

Furthermore, a green electrochemical pathway supplying a constant current of 10mA has been reported for the synthesis of 2-aryl benzoxazoles. ijpbs.com In a related approach, the electrochemical preparation of 2-aminothiazoles, another important class of heterocycles, has been achieved through the reaction of active methylene (B1212753) ketones with thioureas mediated by NH₄I in an undivided cell with graphite (B72142) electrodes. beilstein-journals.org This method proceeds under constant current conditions and avoids the use of external oxidants. beilstein-journals.org These examples demonstrate the growing potential of electrochemistry to provide sustainable and efficient routes for the synthesis of this compound and other valuable heterocyclic compounds.

Derivatization Strategies for Structural Diversification

The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR). mdpi.com Derivatization strategies primarily focus on substitutions at the benzoxazole ring system and the 4-methoxyphenyl (B3050149) moiety. These modifications are instrumental in fine-tuning the electronic, steric, and lipophilic properties of the molecule, which can significantly influence its biological activity and material properties. mdpi.com

A key aspect of these strategies is the strategic introduction of substituents at the 2- and 5-positions of the benzoxazole core, as these positions have been shown to be critical for modulating the pharmacological potency of such compounds. mdpi.com

Electrophilic Substitution Reactions

The electron-rich nature of the benzoxazole and the methoxy-activated phenyl ring allows for various electrophilic substitution reactions. For instance, nitration of the benzoxazole ring system can be achieved, as demonstrated by the synthesis of 2-(4-methyl)-phenyl-6-nitro-benzoxazole. nih.gov This reaction typically involves the use of a nitrating agent in a strong acid medium.

Halogenation, another common electrophilic substitution, can introduce bromine or chlorine atoms onto the aromatic rings. These halogenated derivatives serve as valuable intermediates for further functionalization through cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the derivatization of halogenated this compound precursors. researchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of derivatives. For example, a bromo-substituted benzoxazole can be coupled with various boronic acids (Suzuki coupling) to introduce new aryl or heteroaryl groups.

Functional Group Transformations

Existing functional groups on the this compound scaffold can be chemically transformed to introduce new functionalities. researchgate.net For instance, a nitro group can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. Similarly, a methoxy (B1213986) group can be cleaved to a hydroxyl group, providing a handle for etherification or esterification. The SuFEx (Sulfur(VI) Fluoride Exchange) click reaction has been successfully used to convert a hydroxyl group into a fluorosulfate (B1228806) group, demonstrating a modern approach to functional group interconversion. mdpi.com

Scaffold Hopping and Bioisosteric Replacement

In the context of medicinal chemistry, scaffold hopping is a valuable strategy to identify novel core structures with similar biological activities but potentially improved properties. nih.gov For instance, the benzoxazole core of this compound can be replaced by other heterocyclic systems like benzimidazole or benzothiazole. umich.eduacs.org This approach can lead to the discovery of new chemical entities with altered pharmacokinetic profiles.

Bioisosteric replacement of the methoxy group on the phenyl ring with other substituents, such as halogens, alkyl groups, or more complex moieties like N,N-diethylaminoethoxy groups, has been explored to modulate the compound's properties. mdpi.comnih.gov

Representative Derivatization Studies

Several studies have focused on the synthesis and derivatization of the 2-phenyl-1,3-benzoxazole scaffold, providing insights into potential derivatization strategies for the 4-methoxy analogue.

A study on novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives showcased a three-step synthetic process involving alkylation of a hydroxybenzaldehyde, condensation with 2-aminophenol to form a Schiff base, and subsequent cyclocondensation. nih.gov This methodology allows for the introduction of various substituents on the phenyl ring at the 2-position of the benzoxazole.

The following table summarizes a selection of synthesized derivatives and their observed biological activities, illustrating the impact of structural modifications.

| Compound ID | Substitution on Benzoxazole Ring (Position 5) | Substitution on Phenyl Ring (Position 2) | Observed Activity | Reference |

| 29 | H | 4-(N,N-diethylethoxy) | Significant antibacterial activity against E. faecalis | nih.gov |

| 47 | H | 4-(piperidinethoxy) | Pronounced antibacterial activity against P. aeruginosa and E. faecalis | nih.gov |

This table is for illustrative purposes and based on the provided search results. For a comprehensive understanding, refer to the original research articles.

Another approach involves the direct C-H functionalization at the C2 position of the benzoxazole core, offering an atom-economical route to introduce various substituents. nih.gov Furthermore, the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols in the presence of triflic anhydride (B1165640) provides a versatile method for creating a wide range of derivatives under mild conditions. nih.gov

The derivatization of the 4-methoxyphenyl ring has also been a key strategy. For instance, the synthesis of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole was achieved through a SuFEx click reaction, highlighting the potential for introducing unique functional groups. mdpi.com

Spectroscopic and Structural Characterization Techniques for 2 4 Methoxyphenyl 1,3 Benzoxazole

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The FT-IR spectrum of 2-(4-methoxyphenyl)-1,3-benzoxazole reveals characteristic absorption bands that confirm its structural features. The C=N stretching vibration within the benzoxazole (B165842) ring is typically observed in the range of 1672–1566 cm⁻¹ esisresearch.org. For benzoxazole specifically, this band has been reported at 1517 cm⁻¹ esisresearch.org. The C-N stretching vibrations are expected between 1330 and 1260 cm⁻¹ esisresearch.org. In a related compound, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, the C-O stretching vibration appears at 1244 cm⁻¹ and the C=N stretch at 1613 cm⁻¹ rsc.org. Additionally, the stretching vibrations of the methyl group (CH₃) are generally found in the 2800–3000 cm⁻¹ region ijrar.org.

Table 1: Key FT-IR Spectral Data for this compound and Related Compounds

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=N (Benzoxazole) | Stretching | 1517 | esisresearch.org |

| C-N | Stretching | 1330-1260 | esisresearch.org |

| C-O (Aryl ether) | Stretching | 1244 | rsc.org |

| C=N (Benzimidazole) | Stretching | 1613 | rsc.org |

| CH₃ | Stretching | 2965 | rsc.org |

| N-H (Benzimidazole) | Stretching | 3439 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are essential for the structural elucidation of this compound.

The ¹H-NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different protons in the molecule. The protons of the 4-methoxyphenyl (B3050149) group typically appear as a set of doublets in the aromatic region, while the methoxy (B1213986) group protons (OCH₃) present as a sharp singlet. The protons of the benzoxazole ring system also give rise to characteristic multiplets.

For example, in a similar compound, 5-fluoro-2-(4-methoxyphenyl)benzoxazole, the ¹H NMR spectrum in CDCl₃ showed signals at δ 8.10 (2H, m, ArH), 7.39 (1H, dd, J = 4.5, 9.0 Hz, ArH), 7.33 (1H, dd, J = 3.0, 8.5 Hz, ArH), 6.96 (3H, m, ArH), and 3.82 (3H, s, OCH₃) amazonaws.com. For 2-(4-methoxyphenyl)-1H-benzimidazole, the ¹H NMR spectrum in DMSO-d6 exhibited signals at δ 12.76 (s, 1H, NH), 8.13 (d, J = 3.0 Hz, 2H), 7.56 (s, 2H), 7.18 (dd, J1=5.4 Hz, J2 = 3.0 Hz, 2H), 7.13 (d, J = 2.4 Hz, 2H), and 3.85 (s, 3H, OCH₃) rsc.org.

Table 2: Representative ¹H-NMR Spectral Data for this compound and Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| 2-(4-methoxyphenyl)benzoxazole | CDCl₃ | δ 8.24 – 8.12 (m, 2H), 7.79 – 7.71 (m, 1H), 7.60 – 7.53 (m, 1H), 7.38 – 7.31 (m, 2H), 7.04 (d, J = 8.9 Hz, 2H), 3.88 (s, 3H) | Aromatic & OCH₃ Protons | rsc.org |

| 5-Fluoro-2-(4-methoxyphenyl)benzoxazole | CDCl₃ | δ 8.10 (m, 2H), 7.39 (dd, 1H), 7.33 (dd, 1H), 6.96 (m, 3H), 3.82 (s, 3H) | Aromatic & OCH₃ Protons | amazonaws.com |

| 2-(4-methoxyphenyl)-1H-benzimidazole | DMSO-d6 | δ 12.76 (s, 1H), 8.13 (d, 2H), 7.56 (s, 2H), 7.18 (dd, 2H), 7.13 (d, 2H), 3.85 (s, 3H) | NH, Aromatic & OCH₃ Protons | rsc.org |

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound will show distinct signals for the carbon atoms of the benzoxazole ring, the 4-methoxyphenyl group, and the methoxy carbon.

In a related structure, 2-(4-methoxyphenyl)-1H-benzimidazole, the ¹³C-NMR spectrum in DMSO-d6 showed signals at δ 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, and 55.79 rsc.org. The carbon of the benzoxazole ring (C2) typically resonates at a high chemical shift due to the influence of the adjacent oxygen and nitrogen atoms mdpi.com. For 2-(4-methoxyphenyl)benzoxazole, the ¹³C NMR in CDCl₃ shows signals at δ 162.9, 162.0, 150.7, 142.1, 129.7, 124.8, 124.4, 120.0, 119.8, 114.4, 110.6, and 55.4 rsc.org.

Table 3: ¹³C-NMR Spectral Data for this compound and a Related Compound

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 2-(4-methoxyphenyl)benzoxazole | CDCl₃ | 162.9, 162.0, 150.7, 142.1, 129.7, 124.8, 124.4, 120.0, 119.8, 114.4, 110.6, 55.4 | rsc.org |

| 2-(4-methoxyphenyl)-1H-benzimidazole | DMSO-d6 | 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79 | rsc.org |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the exact molecular formula. For 2-(4-methoxyphenyl)-1H-benzimidazole, the calculated m/z for [M+H]⁺ is 225.1022, with the found value being 225.1021 rsc.org. In another study involving a derivative, 5-fluoro-2-(4-methoxyphenyl)benzoxazole, the mass was detected as m/z (CI) 266 (M⁺ + Na⁺) amazonaws.com. This high level of accuracy is crucial for confirming the identity of the synthesized compound.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is caused by electronic transitions within the molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy provides valuable information about the conjugated π-electron system.

The 2-phenylbenzoxazole (B188899) core is a well-known fluorophore, and its derivatives are recognized for their photoluminescent properties. mdpi.comrsc.org The electronic absorption spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the conjugated system formed by the benzoxazole and the 4-methoxyphenyl rings.

The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic states. For example, studies on related 2-arylbenzoxazole derivatives show absorption maxima typically in the range of 300 to 350 nm. mdpi.comresearchgate.net The methoxy group (-OCH₃), being an electron-donating group, is expected to influence the electronic transitions and thus the absorption spectrum compared to an unsubstituted 2-phenylbenzoxazole. While detailed experimental spectra for this specific compound are not widely published in peer-reviewed literature, theoretical calculations using methods like Time-Dependent Density Functional Theory (TDDFT) can be employed to predict the electronic transitions and absorption maxima with reasonable accuracy for this class of compounds. mdpi.com

X-ray Crystallographic Analysis

No public crystallographic data from single-crystal X-ray diffraction studies for this compound were found in the searched scientific literature and crystallographic databases. Therefore, specific details on its crystal system, space group, and unit cell dimensions cannot be provided.

As no crystal structure has been published, a detailed analysis of the crystal packing and specific intermolecular interactions for this compound is not possible.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide detailed information about molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In the study of benzoxazole (B165842) derivatives, DFT is frequently used to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties.

For instance, in studies of compounds structurally similar to 2-(4-methoxyphenyl)-1,3-benzoxazole, such as 2-(4-methoxyphenyl)benzo[d]thiazole, various DFT functionals like B3LYP, BLYP, B3PW91, and mPW1PW91 have been employed with basis sets like 6-311G(d,p) to determine the optimized geometry and vibrational spectra. nih.govnih.gov These calculations help in understanding the bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. The comparison between calculated and experimental vibrational frequencies often shows that the B3LYP functional provides superior results for such molecular systems. nih.govnih.gov

To illustrate the typical geometric parameters obtained from DFT calculations for a related benzoxazole structure, the following table presents optimized bond lengths and angles.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-O (oxazole) | 1.37 Å |

| Bond Length | C=N (oxazole) | 1.31 Å |

| Bond Length | C-C (inter-ring) | 1.48 Å |

| Bond Angle | O-C-N (oxazole) | 115.2° |

| Dihedral Angle | Phenyl-Benzoxazole | ~7.0° |

Note: The data presented is representative of DFT calculations on closely related benzoxazole structures and serves as an illustrative example.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more advanced calculations.

In the computational analysis of related benzothiazole (B30560) analogues, the HF method with the 6-311G(d,p) basis set has been used to investigate the molecular structure and vibrational frequencies. nih.govnih.gov While DFT methods often provide better agreement with experimental vibrational spectra, ab initio calculations are crucial for providing a theoretical baseline and for comparative studies. For example, a comparison of results from HF and various DFT functionals can help in assessing the performance of each method for a specific class of molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the electronic absorption and emission properties of molecules, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. It allows for the calculation of excited state energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region.

For benzoxazole derivatives, TD-DFT calculations are instrumental in predicting their photophysical properties. For example, in a study of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, TD-DFT calculations with the M06-2X functional were used to simulate the absorption spectrum. bohrium.com The calculated absorption maximum was found to be in good agreement with the experimental value, demonstrating the predictive power of TD-DFT for the fluorescent properties of benzoxazole derivatives. bohrium.com These calculations are crucial for designing and understanding molecules with specific optical properties for applications in materials science and as fluorescent probes.

| Property | Calculated Value (TD-DFT/M06-2X) | Experimental Value |

| Maximum Absorption Wavelength (λmax) | 313 nm | 326 nm |

| Maximum Fluorescence Wavelength (λem) | ~350 nm | ~358-359 nm |

Note: The data is for 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole and illustrates the utility of TD-DFT.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly in a biological environment. MD simulations can reveal how a molecule like this compound might interact with a protein or a cell membrane.

For benzoxazole derivatives, MD simulations have been used to investigate their binding modes with biological targets, such as enzymes or receptors. nih.govrsc.org These simulations can provide a detailed picture of the intermolecular interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can assess the stability of the binding and identify key amino acid residues involved in the interaction. This information is invaluable for structure-based drug design and for understanding the mechanism of action of bioactive compounds. Although a specific MD simulation for this compound is not detailed in the provided context, the general methodology is widely applied to this class of compounds to explore their therapeutic potential. nih.govrsc.org

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and indicate areas with a high electron density, such as lone pairs on oxygen or nitrogen atoms. Conversely, regions of positive electrostatic potential, shown in blue, are prone to nucleophilic attack and correspond to areas of lower electron density, often around hydrogen atoms attached to electronegative atoms.

For benzoxazole and related structures, MEP analysis helps in identifying the reactive sites of the molecule. researchgate.net For instance, the nitrogen and oxygen atoms of the benzoxazole ring are expected to be regions of negative potential, making them potential sites for interaction with positively charged species or for hydrogen bonding. The hydrogen atoms of the phenyl ring would exhibit positive potential. This analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. bibliotekanauki.pl The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

Theoretical Prediction and Validation of Spectroscopic Data

Computational chemistry plays a crucial role in predicting and validating the spectroscopic properties of this compound. Techniques like Density Functional Theory (DFT) are employed to calculate various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic characteristics. nih.govmdpi.com

For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.commdpi.comucm.es These calculations predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predicted values are then compared with the experimental NMR data. A strong correlation between the calculated and experimental spectra helps in the definitive assignment of signals and confirms the proposed structure of the molecule. nih.govmdpi.comucm.es

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis) of the compound. mdpi.comnih.gov These calculations help in understanding the electronic transitions occurring within the molecule upon absorption of light. The predicted maximum absorption wavelengths (λmax) can be compared with experimentally recorded spectra to validate the theoretical model and gain insights into the electronic nature of the molecule. nih.gov

Vibrational frequencies, corresponding to the peaks in Infrared (IR) and Raman spectra, are also calculated using DFT methods. The theoretical vibrational spectra are then compared with the experimental spectra. This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule, providing further structural confirmation. nih.gov

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Computational methods are instrumental in deriving Structure-Activity Relationships (SAR) for this compound and its analogs. researchgate.netnih.gov SAR studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. researchgate.netnih.govnih.govnih.govresearchgate.net By computationally modeling different derivatives and predicting their properties, researchers can identify key structural features responsible for a desired biological effect. mdpi.comnih.gov

For example, in the context of developing new therapeutic agents, computational SAR studies can involve creating a library of virtual compounds by modifying the core structure of this compound. This could include adding or changing substituent groups on the phenyl or benzoxazole rings. nih.govresearchgate.net For each of these virtual analogs, computational tools can predict various physicochemical properties and biological activities. nih.gov These predictions help in prioritizing which compounds to synthesize and test experimentally, thereby saving time and resources. The insights gained from these computational SAR studies guide the design of new molecules with improved potency and selectivity. researchgate.netmdpi.com

Molecular Docking Studies with Biological Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. researchgate.netarxiv.org This method is widely used to understand the interactions between potential drug candidates like this compound and their biological targets. nih.govnih.govuts.edu.au

Molecular docking simulations can predict the binding affinity of this compound and its derivatives to various enzymes. nih.gov For example, studies have investigated the binding of benzoxazole derivatives to enzymes like DNA gyrase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are important targets in antibacterial and anticancer drug discovery, respectively. researchgate.netresearchgate.netnih.govnih.gov

The docking process involves placing the ligand in the active site of the enzyme and calculating a "docking score," which is an estimate of the binding free energy. researchgate.net A lower docking score generally indicates a more favorable binding interaction. researchgate.net These predicted binding affinities help in identifying which derivatives are most likely to be potent inhibitors of the target enzyme. researchgate.netnih.gov

Below is a hypothetical data table illustrating the kind of results that might be obtained from such a study.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| This compound | DNA Gyrase | -7.5 |

| Derivative A | DNA Gyrase | -8.2 |

| Derivative B | DNA Gyrase | -6.9 |

| This compound | VEGFR-2 | -8.0 |

| Derivative C | VEGFR-2 | -9.1 |

| Derivative D | VEGFR-2 | -7.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the target. researchgate.netdiva-portal.org The docking results can visualize the binding pose of the ligand within the active site of the enzyme, showing which amino acid residues it interacts with. researchgate.net

These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key interactions is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. For example, a docking study might reveal that the methoxy (B1213986) group of this compound forms a critical hydrogen bond with a specific amino acid in the active site of VEGFR-2. This information would suggest that modifications to this part of the molecule should be done cautiously to maintain this important interaction.

Computational Analysis of Rotational Energy Properties

The flexibility of a molecule, particularly the rotation around single bonds, can significantly influence its biological activity by affecting its ability to adopt the correct conformation to bind to a target. Computational methods are used to analyze the rotational energy properties of this compound. rug.nlresearchgate.net

Specifically, these analyses focus on the rotational barriers around the single bond connecting the phenyl ring to the benzoxazole core. nih.gov By calculating the energy of the molecule as this bond is rotated, a potential energy surface can be generated. nih.gov This surface reveals the most stable conformations (energy minima) and the energy required to rotate from one conformation to another (rotational barriers). nih.gov Understanding these rotational properties is important for predicting the conformational preferences of the molecule in different environments and how these might impact its interaction with biological targets. rug.nlresearchgate.net

Photophysical and Optoelectronic Properties of 2 4 Methoxyphenyl 1,3 Benzoxazole Derivatives

Fluorescence Characteristics

Derivatives of 2-aryl-benzoxazole are known for their fluorescent properties. acs.orgcapes.gov.br The core structure allows for significant electronic transitions, leading to the emission of light upon excitation. The efficiency and color of this fluorescence are influenced by the molecular structure and the surrounding environment.

Emission Wavelength Analysis

The emission wavelength of 2-(4-methoxyphenyl)-1,3-benzoxazole derivatives is a key parameter determining the color of the emitted light. For instance, a derivative, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, exhibits a maximum fluorescence emission at 359 nm in acetonitrile (B52724) when excited at 330 nm. mdpi.com Theoretical calculations using time-dependent density functional theory (TDDFT) have shown good agreement with experimental fluorescence wavelengths, with differences of only 8-9 nm. mdpi.com

The introduction of different substituents to the benzoxazole (B165842) or the phenyl ring can significantly shift the emission wavelength. For example, attaching a phenyl substituent to the 1,3-benzoxazole structure causes a red-shift in both absorption and emission. researchgate.net Further substitution on this phenyl group can enhance this shift. researchgate.net In a series of 2,1,3-benzothiadiazole (B189464) derivatives, which share structural similarities, methoxy (B1213986) substitution at the C4 position resulted in a larger red-shift in emission compared to a phenyl group at the same position. diva-portal.org

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications such as OLEDs and fluorescent probes. jlu.edu.cn

The quantum yield of this compound derivatives can be significantly influenced by their molecular structure. For example, in a study of N-thienylcarbazoles, substitution at the 2-position of the thiophene (B33073) ring led to a decrease in fluorescence quantum yield compared to substitution at the 3-position. clockss.org The quantum yields of some benzothiazole-difluoroborate dyes, which are structurally related, have been shown to range from nearly 0% to as high as 98% depending on the substituents. nih.gov Specifically, the isomeric compounds with methoxy and trifluoromethyl substituents exhibited this extreme range, with the brightest and darkest emissions. nih.gov

Stokes Shift Analysis

The Stokes shift is the difference between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A large Stokes shift is often desirable to minimize self-absorption, where the emitted fluorescence is reabsorbed by other molecules of the same compound.

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its analogs are known for their large Stokes shifts, which arise from excited-state intramolecular proton transfer (ESIPT). mdpi.com For example, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole shows a significant Stokes shift of 59 nm (5478 cm⁻¹) in acetonitrile. mdpi.com In a series of 2,1,3-benzothiadiazole derivatives, large Stokes shifts ranging from 4000 to 7800 cm⁻¹ were observed, with the magnitude increasing with solvent polarity. diva-portal.org This suggests that the excited states are stabilized by polar solvents. diva-portal.org

Excited-State Processes

Upon absorption of light, molecules are promoted to an excited electronic state. From this excited state, they can undergo various processes, including fluorescence and non-radiative decay. In certain this compound derivatives, a particularly important excited-state process is intramolecular proton transfer.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. This process is often associated with a significant change in the molecule's electronic structure, leading to a large Stokes-shifted fluorescence. nih.gov

The ESIPT mechanism is prominent in derivatives of 2-(2'-hydroxyphenyl)benzoxazole (HBO), where the proton from the hydroxyl group is transferred to the nitrogen atom of the benzoxazole ring in the excited state. mdpi.comresearchgate.netacs.org This process leads to the formation of a keto-tautomer, which is responsible for the large Stokes-shifted emission. researchgate.net Theoretical studies have shown that upon photoexcitation, the intramolecular hydrogen bond in these molecules is strengthened, facilitating the proton transfer. nih.govrsc.org The ESIPT process typically occurs in four steps: photoexcitation to the excited state, proton transfer to form a phototautomer, radiative relaxation from the tautomer leading to a large Stokes-shifted fluorescence, and finally, reverse proton transfer in the ground state. nih.gov

In some cases, the ESIPT dynamics can be complex. For a derivative of HBO with an electron-withdrawing group, the ESIPT process was found to have at least two time constants of approximately 250 fs and 1.2 ps. nih.gov Following the ESIPT, an intramolecular charge transfer (ICT) reaction of the keto isomer can also occur. nih.gov

Influence of Substituents on Photophysical Behavior

The photophysical properties of this compound derivatives can be finely tuned by the introduction of different substituent groups on the aromatic rings. beilstein-journals.org These substituents can alter the electron density distribution, which in turn affects the absorption and emission wavelengths, fluorescence quantum yields, and the efficiency of processes like ESIPT.

For example, the introduction of an amino group into the 2-(2'-hydroxyphenyl)benzoxazole (HBO) framework has a significant effect on the ESIPT process. rsc.org Depending on the position of the amino group, the intramolecular hydrogen bond in the excited state can be either weakened or strengthened, and the direction of electron density transfer upon excitation can be altered. rsc.org In a study of meso-carboxy BODIPY derivatives, the nature of the substituents at the 2 and 6 positions had a major impact on both their photophysical properties and their efficiency in photoreleasing carbon monoxide. semanticscholar.org

The position of the substituent also plays a crucial role. In N-thienylcarbazoles, substitution at the 2-position of the thiophene ring has a much greater effect on the photophysical properties of the carbazole (B46965) moiety compared to substitution at the 3-position. clockss.org Similarly, for diketopyrrolopyrroles with benzoxazole moieties, moving the benzoxazole from the para to the meta position of the benzene (B151609) ring leads to a slight blue-shift in both absorption and emission. nih.gov

Photoluminescence (PL) Studies

Benzoxazole derivatives are recognized for their fluorescent properties and potential applications as fluorescent labels and materials for sensor technologies. mdpi.com The core structure allows for strong fluorescence, and the emission characteristics can be tuned by altering the substituent groups. mdpi.comrsc.org While specific photoluminescence data for this compound is not extensively detailed in the reviewed literature, studies on structurally similar compounds provide significant insights into its expected behavior.

For instance, novel fluorescent derivatives of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] scielo.bracs.orgoxazole (B20620) absorb ultraviolet light in the 296 to 332 nm range and subsequently emit light in the 368 to 404 nm range, demonstrating excellent quantum yields. researchgate.net Another related compound, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, exhibits a fluorescence emission maximum at 359 nm when excited at 330 nm in an acetonitrile solution, resulting in a Stokes shift of 59 nm. mdpi.com

A closely related benzimidazole (B57391) derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, shows a strong main emission band at 429 nm in acetonitrile, with a significant Stokes shift of 103 nm and a fluorescence quantum yield (Φf) of 0.10. mdpi.com This dual emission behavior is attributed to phototautomerization. mdpi.com These findings suggest that this compound likely possesses notable fluorescence, with emission properties sensitive to its molecular environment and structural features.

| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) | Solvent | Reference |

|---|---|---|---|---|---|

| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] scielo.bracs.orgoxazole derivatives | 296-332 nm | 368-404 nm | Excellent | Not Specified | researchgate.net |

| 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole | 330 nm | 359 nm | Not Specified | Acetonitrile | mdpi.com |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 326 nm | 429 nm | 0.10 | Acetonitrile | mdpi.com |

UV-Induced Photochemical Transformations

The interaction of this compound with ultraviolet (UV) radiation is a critical aspect of its photophysical profile, influencing its stability and potential applications, such as in UV filters. Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are noted for their capacity to absorb high-energy UV radiation and rapidly dissipate this energy via an intramolecular rearrangement, a process known as excited-state intramolecular proton transfer (ESIPT). scielo.brresearchgate.net This mechanism contributes to their photostability. scielo.br

Studies on the photoreaction of 2′-chloro-4-R-benzanilides, which can yield 2-(4-R-phenyl)-1,3-benzoxazoles, provide specific UV absorption data for the methoxy derivative (R=CH3O) in cyclohexane. This data indicates multiple absorption maxima in the UVA and UVB regions, highlighting the compound's ability to absorb UV light efficiently.

The fundamental benzoxazole ring itself can undergo photochemical transformations. Under UV irradiation in an inert matrix, 1,3-benzoxazole can transform into 2-isocyanophenol. While this specific reaction is for the parent compound, it points to potential photochemical pathways for its derivatives. acs.org Furthermore, photochemical reactions of other substituted benzoquinones have been shown to yield benzoxazole structures upon irradiation. rsc.org The photostability of benzoxazole derivatives is a key property, with studies on related compounds showing they can be more stable than commercial UV filters like avobenzone (B1665848) under simulated solar radiation. scielo.br

| Wavelength (λmax) | Molar Absorptivity (ε) (dm³ mol⁻¹ cm⁻¹) | Solvent | Reference |

|---|---|---|---|

| 321 nm | 1.8 x 10⁴ | Cyclohexane | scielo.br |

| 306 nm | 3.4 x 10⁴ | Cyclohexane | scielo.br |

| 299 nm | 3.2 x 10⁴ | Cyclohexane | scielo.br |

| 294 nm | 2.0 x 10⁴ | Cyclohexane | scielo.br |

Electrochemical Properties and Energy Levels (HOMO-LUMO)

The electrochemical properties of this compound, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its electronic behavior and potential use in organic electronic devices. These parameters are commonly determined using cyclic voltammetry (CV). researchgate.netiieta.org The HOMO-LUMO energy gap is a key indicator of a molecule's stability and reactivity; a large gap generally signifies high stability. nih.gov

While direct electrochemical data for this compound is limited, analysis of structurally similar compounds provides valuable estimates. For example, the electrochemical properties of a related benzimidazole, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, were investigated using cyclic voltammetry. mdpi.com This compound showed an onset oxidation potential at 0.97 V. mdpi.com From this, the HOMO energy level was calculated to be -5.49 eV. The LUMO energy level was determined to be -1.99 eV, resulting in an energy gap of 3.50 eV. mdpi.com

The methodology for calculating these energy levels involves using the onset oxidation potential from CV measurements. mdpi.com Theoretical calculations using Density Functional Theory (DFT) are also widely employed to complement experimental findings and provide deeper insights into the molecular orbital surfaces. researchgate.netajrconline.org For various benzoxazole and related heterocyclic derivatives, cyclic voltammetry reveals their redox behavior, which is essential for applications in materials science. researchgate.netsemanticscholar.org

| Compound | Onset Oxidation Potential (Eox) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |

|---|---|---|---|---|---|---|

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 0.97 V | -5.49 | -1.99 | 3.50 | Cyclic Voltammetry | mdpi.com |

Design and Synthesis of Derivatives for Targeted Biological Pathways

The versatility of the benzoxazole skeleton allows for systematic structural modifications to optimize interactions with specific biological targets. nih.gov The design process often leverages established pharmacophoric features of known inhibitors to create new molecules with improved activity. cancer.gov

A primary focus of designing this compound derivatives has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. nih.govnih.gov By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

Researchers have synthesized series of benzoxazole derivatives designed to fit into the ATP-binding site of the VEGFR-2 kinase domain, often mimicking the binding patterns of established drugs like Sorafenib. cancer.gov For instance, one study developed a series of compounds where compound 8d emerged as a highly potent inhibitor, showing an IC₅₀ value of 0.0554 µM against VEGFR-2, which was more potent than Sorafenib (IC₅₀ = 0.0782 µM). mdpi.comconsensus.app Similarly, compound 5e (IC₅₀ = 0.07 µM) and 5c (IC₅₀ = 0.08 µM) also demonstrated superior or comparable inhibitory activity to Sorafenib (IC₅₀ = 0.1 µM). cancer.gov Another derivative, 12l , was identified as a promising VEGFR-2 inhibitor with an IC₅₀ of 97.38 nM. nih.gov These findings highlight the potential of the benzoxazole scaffold in generating powerful anti-angiogenic agents.

Table 1: VEGFR-2 Inhibition by Selected Benzoxazole Derivatives

| Compound | VEGFR-2 IC₅₀ (µM) | Reference Drug | VEGFR-2 IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 8d | 0.0554 | Sorafenib | 0.0782 | mdpi.comconsensus.app |

| 8a | 0.0579 | Sorafenib | 0.0782 | consensus.app |

| 8e | 0.0741 | Sorafenib | 0.0782 | mdpi.comconsensus.app |

| 5e | 0.07 | Sorafenib | 0.1 | cancer.gov |

| 5c | 0.08 | Sorafenib | 0.1 | cancer.gov |

| 12l | 0.09738 | Sorafenib | 0.04816 | nih.gov |

| 14o | 0.5863 (protein conc. pg/ml) | Sorafenib | - | nih.gov |

| 14l | 0.6362 (protein conc. pg/ml) | Sorafenib | - | nih.gov |

Note: IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. For compounds 14o and 14l, activity was measured by resulting protein concentration.

Beyond direct enzyme inhibition, derivatives of this compound are designed to modulate cellular processes, primarily by inducing anti-proliferative effects in cancer cells. The cytotoxic activities of these synthesized compounds are typically evaluated against a panel of human cancer cell lines. mdpi.com

Studies have shown that these derivatives exhibit significant anti-proliferative activity. For example, compound 8d displayed potent cytotoxicity against HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast cancer) cell lines with IC₅₀ values of 2.43 µM, 2.79 µM, and 3.43 µM, respectively. mdpi.comconsensus.app In another study, compound 12l showed IC₅₀ values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cells. nih.gov Research into structure-activity relationships (SAR) reveals that substituents on both the benzoxazole ring and the 2-phenyl ring play a crucial role. For instance, derivatives with a methoxy group at the 3-position of the phenyl ring generally show higher activity. dntb.gov.ua Similarly, substitutions at the 5-position of the benzoxazole ring with a halogen or other groups can enhance anti-proliferative effects. mdpi.com

Table 2: Anti-proliferative Activity of Selected Benzoxazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 8d | HepG2 | 2.43 | Sorafenib | 3.40 | mdpi.comconsensus.app |

| HCT116 | 2.79 | Sorafenib | 5.30 | mdpi.comconsensus.app | |

| MCF-7 | 3.43 | Sorafenib | 4.21 | mdpi.comconsensus.app | |

| 5e | HepG2 | 4.13 | Sorafenib | 9.18 | cancer.gov |

| HCT-116 | 6.93 | Sorafenib | 5.47 | cancer.gov | |

| MCF-7 | 8.67 | Sorafenib | 7.26 | cancer.gov | |

| 12l | HepG2 | 10.50 | Sorafenib | - | nih.gov |

| MCF-7 | 15.21 | Sorafenib | - | nih.gov | |

| 14a | HepG2 | 3.95 | - | - | nih.gov |

| MCF-7 | 4.054 | - | - | nih.gov | |

| 36 | Capan-1 | 2.0 | Etoposide | - | mdpi.com |

Note: IC₅₀ is the concentration that causes 50% inhibition of cell viability.

In Vitro Biological Assessment Methodologies

To understand the therapeutic potential and mechanism of action of newly synthesized this compound derivatives, a suite of standardized in vitro biological assays is employed.

To delve into the mechanisms behind the anti-proliferative activity, researchers use cell-based assays to study how these compounds affect the cell cycle and induce programmed cell death (apoptosis).

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M, and Pre-G1/Sub-G1) after treatment with a benzoxazole derivative. For example, compound 14b was found to arrest the growth of HepG2 cells primarily at the Pre-G1 phase, with the percentage of arrested cells increasing from 1.49% in control cells to 24.59% in treated cells. nih.gov Similarly, compound 12l also arrested HepG2 cell growth, mainly at the Pre-G1 and G1 phases. nih.gov

Apoptosis Analysis: The induction of apoptosis is a key indicator of an effective anticancer agent. The Annexin V/propidium iodide (PI) double staining assay is a common method to quantify apoptosis. nih.gov This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treatment of HepG2 cells with compound 14b led to a significant increase in apoptosis (16.52%) compared to untreated control cells (0.67%). nih.gov Compound 12l was even more potent, inducing apoptosis in 35.13% of HepG2 cells. nih.gov These findings are often supported by measuring the levels of key apoptosis-related proteins, such as caspases (e.g., caspase-3) and members of the Bcl-2 family. nih.govnih.gov

Table 3: Mechanistic Effects of Selected Benzoxazole Derivatives on HepG2 Cells

| Compound | Assay | Observation | Source |

|---|---|---|---|

| 14b | Cell Cycle Analysis | Arrest at Pre-G1 phase (24.59% of cells) | nih.gov |

| Apoptosis Analysis | 16.52% apoptotic cells (vs. 0.67% in control) | nih.gov | |

| Caspase-3 Level | 4.8-fold increase compared to control | nih.gov | |

| 12l | Cell Cycle Analysis | Arrest mainly at Pre-G1 and G1 phases | nih.gov |

| Apoptosis Analysis | 35.13% apoptotic cells | nih.gov | |

| Caspase-3 Level | 2.98-fold increase | nih.gov | |

| 8d | Cell Cycle Analysis | Arrest at Pre-G1 phase | consensus.app |

Initial screening of large libraries of synthesized compounds requires efficient and reliable assays to identify promising candidates.

For anti-proliferative activity, the MTT assay is widely used. nih.govnih.gov This colorimetric assay is based on the ability of metabolically active (i.e., living) cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value of a compound. nih.gov

For direct target engagement, such as with VEGFR-2, an Enzyme-Linked Immunosorbent Assay (ELISA) is frequently employed. nih.govplu.mx This assay can be configured to measure the inhibitory effect of a compound on the kinase activity of the receptor or to quantify the concentration of the target protein in cell lysates after treatment. nih.gov This provides direct evidence that the compound interacts with its intended molecular target.

Since many benzoxazole derivatives are designed as anti-angiogenic agents, it is crucial to assess their impact on endothelial cell behavior. Cell migration is a fundamental step in the angiogenic cascade. nih.gov

The Wound Healing Migration Assay is a straightforward and effective in vitro method to study cell migration. 4dcell.com In this assay, a "scratch" or cell-free gap is created in a confluent monolayer of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov The ability of the cells to migrate and close this "wound" over time is monitored microscopically. researchgate.net The assay is used to test the effect of potential inhibitors; a reduction in the rate of wound closure in the presence of a compound indicates an inhibitory effect on cell migration. For example, compound 14b was shown to significantly reduce the migratory potential of HUVECs, demonstrating its anti-angiogenic properties. nih.gov

Material Science Applications and Functional Materials Development

The inherent fluorescence of the benzoxazole core, modulated by the presence of the 4-methoxyphenyl (B3050149) substituent, makes this compound a versatile building block for functional materials.

Fluorescent Labels and Probes

While direct studies on this compound as a fluorescent label are not extensively documented, the broader class of 2-phenylbenzoxazoles is well-recognized for its fluorescent properties. For instance, derivatives such as 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate (B1228806) counterparts exhibit notable photoluminescent characteristics. mdpi.com The introduction of a fluorosulfate group, for example, can lead to a hypsochromic shift (a shift to a shorter wavelength) in the emission spectra compared to the parent hydroxyphenyl benzoxazole. mdpi.com

The application of benzoxazole derivatives as fluorescent probes for detecting metal cations and pH changes is an active area of research. For example, a trifluoro-substituted derivative, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been shown to be an effective fluorescent probe for sensing magnesium cations. nih.govacs.org This suggests that with appropriate functionalization, the this compound scaffold could be adapted for similar sensing applications.

Components in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices